N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

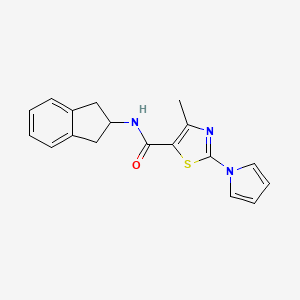

N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes an indene moiety, a pyrrole ring, and a thiazole ring, making it a unique and potentially valuable molecule in various fields of research.

Properties

Molecular Formula |

C18H17N3OS |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C18H17N3OS/c1-12-16(23-18(19-12)21-8-4-5-9-21)17(22)20-15-10-13-6-2-3-7-14(13)11-15/h2-9,15H,10-11H2,1H3,(H,20,22) |

InChI Key |

GVKWQTVKCPWWRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dihydro-1H-indene with 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

- 1H-Inden-1-one, 2,3-dihydro-

Uniqueness

This compound is unique due to its specific combination of indene, pyrrole, and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Formula and Structure

The compound's chemical formula is and it features a thiazole ring, an indene moiety, and a pyrrole group. This unique structure contributes to its diverse biological activities.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 344.44 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor, particularly against butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition

The compound's inhibition of BChE can lead to increased levels of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive function.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which may help mitigate oxidative stress-related damage in cells. This activity is crucial for its potential application in treating neurodegenerative disorders.

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics.

Study 1: Enzyme Inhibition Assay

In a study assessing the compound's effect on BChE activity, it was found to inhibit the enzyme with an IC50 value of 45 µM, demonstrating significant potential for therapeutic applications in Alzheimer's disease management .

Study 2: Antioxidant Activity Evaluation

A separate study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a scavenging activity of 70% at a concentration of 100 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Study 3: Antimicrobial Testing

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound had minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results highlight its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.